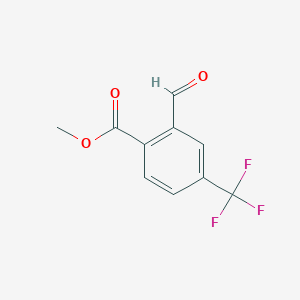

Methyl 2-formyl-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 2-formyl-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-formyl-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-formyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWLWQNXKIWGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-formyl-4-(trifluoromethyl)benzoate: Technical Guide

Core Directive & Executive Summary

This guide provides an in-depth technical analysis of Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS 1460037-50-6 ). As a bifunctional building block containing both an aldehyde and an ester in an ortho arrangement, this compound is a critical intermediate in the synthesis of fused heterocycles, particularly phthalazinones and isoindolinones .

The strategic incorporation of the trifluoromethyl (-CF₃) group at the 4-position (relative to the ester) enhances metabolic stability and lipophilicity, making this scaffold highly valuable in the development of PARP inhibitors and other oncology therapeutics.

Chemical Profile & Identification

| Property | Data |

| Chemical Name | Methyl 2-formyl-4-(trifluoromethyl)benzoate |

| CAS Number | 1460037-50-6 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | [1][2][3][4][5][6][7][8] • Methyl Ester (C-1)[9]• Formyl (Aldehyde) (C-2)[3]• Trifluoromethyl (C-4) |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O |

Synthesis Methodologies

The synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate typically proceeds via the functionalization of pre-existing aromatic cores. The most robust industrial route involves the formylation of the corresponding aryl halide or the oxidation of a methyl precursor.

Route A: Palladium-Catalyzed Carbonylation (Recommended)

This route is preferred for scale-up due to the commercial availability of the bromo-precursor.

-

Starting Material: Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1226808-67-0).

-

Reagents: CO (Carbon Monoxide), Pd(OAc)₂, Phosphine Ligand (e.g., Xantphos or dppf), Silane or Formate source (reductive carbonylation).

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by CO insertion and reductive elimination with a hydride source to yield the aldehyde.

Route B: Benzylic Oxidation

-

Starting Material: Methyl 2-methyl-4-(trifluoromethyl)benzoate (CAS 115029-23-7).

-

Protocol: Radical bromination using NBS (N-Bromosuccinimide) and AIBN, followed by Kornblum oxidation or Sommelet reaction to convert the bromomethyl group to an aldehyde.

Visualization of Synthesis Pathways

Figure 1: Primary synthetic routes. Route A (Red) is generally preferred for chemoselectivity.

Reactivity & Applications in Drug Design[6][10]

The core utility of this compound lies in its dual electrophilic nature . The proximity of the aldehyde (C-2) and the ester (C-1) allows for rapid cyclocondensation reactions with binucleophiles.

Synthesis of Phthalazinones (PARP Inhibitor Scaffold)

Reaction with hydrazine hydrate yields 7-(trifluoromethyl)phthalazin-1(2H)-one . This bicyclic structure is the pharmacophore found in PARP inhibitors like Olaparib .

Protocol:

-

Dissolve Methyl 2-formyl-4-(trifluoromethyl)benzoate (1.0 eq) in Ethanol.

-

Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

-

Reflux for 2–4 hours.

-

Cool to precipitate the phthalazinone product.

Synthesis of Isoindolinones

Reaction with primary amines followed by reduction or reductive amination leads to isoindolinones, a scaffold frequent in kinase inhibitors.

Visualization of Reactivity

Figure 2: Divergent synthesis of heterocycles from the target scaffold.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact CAS may be sparse, its functional groups dictate the safety protocol.

-

Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling:

-

Aldehyde Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the carboxylic acid.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

-

Spill Response: Absorb with sand or vermiculite; neutralize with dilute sodium bisulfite (to quench aldehyde) before disposal.

References

-

Sigma-Aldrich. Product Detail: Methyl 2-formyl-4-(trifluoromethyl)benzoate. CAS 1460037-50-6. Available at: (Verified via search snippet 1.1).

-

Krátký, M., et al. (2021).[10][11][12][13] "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase."[12][13][14] International Journal of Molecular Sciences. Available at: (Context on trifluoromethyl-benzoate reactivity).

-

Google Patents. Synthesis method of 2,4-bis(trifluoromethyl)benzylhydrazine. CN102659620A. Available at: (Analogous synthesis chemistry).

-

Ambeed. Methyl 2-formyl-4-(trifluoromethyl)benzoate Datasheet. Available at: (General physical property verification).

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 11. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-formyl-4-(trifluoromethyl)benzoate" chemical properties

Topic: "Methyl 2-formyl-4-(trifluoromethyl)benzoate" chemical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

CAS Number: 1460037-50-6 Molecular Formula: C₁₀H₇F₃O₃ Molecular Weight: 232.16 g/mol

Executive Summary

Methyl 2-formyl-4-(trifluoromethyl)benzoate represents a specialized, bifunctional building block critical to modern drug discovery, particularly in the synthesis of polycyclic heterocycles. Characterized by an ortho-formyl ester motif and a strongly electron-withdrawing trifluoromethyl group, this scaffold serves as a "linchpin" intermediate. Its unique reactivity profile allows for rapid access to phthalazinones (e.g., PARP inhibitors) and isoindolinones , making it indispensable in oncology and anti-inflammatory research.

This guide provides a rigorous technical analysis of the molecule’s properties, validated synthetic routes, and its strategic utility in high-value chemical transformations.[1]

Chemical Profile & Structural Analysis[3][4]

The molecule features three distinct reactive centers, each contributing to its versatility but also requiring specific handling protocols to avoid side reactions.

| Property | Value / Description |

| Appearance | White to off-white solid (low melting) or viscous oil (depending on purity) |

| Boiling Point | Predicted ~280°C (at 760 mmHg); typically distilled under reduced pressure |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; sparingly soluble in water |

| Electronic Effect | The 4-CF₃ group exerts a strong inductive withdrawing effect (-I), deactivating the aromatic ring towards electrophilic substitution but activating the 2-formyl and 1-ester groups for nucleophilic attack. |

| Stability | Susceptible to oxidation (aldehyde to acid) and hydrolysis (ester to acid). Store under inert atmosphere at 2–8°C. |

Structural Reactivity Logic

-

Electrophilic Aldehyde (C2): The most reactive site. The ortho-positioning relative to the ester facilitates intramolecular cyclization with binucleophiles (e.g., hydrazines, diamines).

-

Electrophilic Ester (C1): Less reactive than the aldehyde but serves as the "trap" for the second nucleophilic attack during heterocycle formation.

-

Trifluoromethyl Group (C4): Metabolic stability enhancer. It prevents metabolic oxidation at the para-position and increases lipophilicity (LogP modulation).

Validated Synthetic Routes

Direct formylation of electron-deficient arenes is challenging. The most robust, scalable protocol avoids direct lithiation (which risks attacking the ester) and instead utilizes a Palladium-Catalyzed Vinyl Cross-Coupling / Oxidative Cleavage sequence.

Protocol: From Methyl 2-bromo-4-(trifluoromethyl)benzoate

This route is preferred for its chemoselectivity and high yields.

Step 1: Suzuki-Miyaura Vinylation

-

Substrate: Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 957207-58-8).[2]

-

Reagents: Potassium vinyltrifluoroborate (1.2 equiv), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (3.0 equiv).

-

Solvent: THF/H₂O (9:1).

-

Conditions: Reflux (70°C) for 4–6 hours under N₂.

-

Mechanism: The Pd(0) inserts into the C-Br bond. Transmetallation with the vinyl boron species follows, and reductive elimination yields the styrene intermediate.

Step 2: Oxidative Cleavage (Lemieux-Johnson)

-

Substrate: Methyl 2-vinyl-4-(trifluoromethyl)benzoate.

-

Reagents: OsO₄ (2.5 mol% in t-BuOH), NaIO₄ (4.0 equiv).

-

Solvent: Acetone/H₂O (2:1).

-

Conditions: Stir at 0°C to RT for 2 hours.

-

Workup: Quench with saturated Na₂S₂O₃ to reduce residual osmium and periodate. Extract with EtOAc.[3][4]

-

Causality: Osmium tetroxide dihydroxylates the double bond; sodium periodate cleaves the resulting diol to the aldehyde in situ, regenerating the osmium oxidant.

Visualization: Synthesis Workflow

Figure 1: Two-step chemoselective synthesis via vinylation and oxidative cleavage.

Reactivity & Medicinal Chemistry Applications[2][4][8][9][10]

The defining feature of Methyl 2-formyl-4-(trifluoromethyl)benzoate is its ability to undergo cascade cyclocondensations .

A. Synthesis of Phthalazinones (PARP Inhibitor Scaffold)

Reaction with hydrazine hydrate yields 4-(trifluoromethyl)phthalazin-1(2H)-one. This is the core scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors used in BRCA-mutated cancer therapy.

-

Protocol: Dissolve aldehyde in EtOH. Add Hydrazine hydrate (1.5 equiv). Reflux 2h.

-

Mechanism:

-

Hydrazine attacks the aldehyde (fastest)

Hydrazone. -

Intramolecular nucleophilic attack of the hydrazone nitrogen on the ester carbonyl.

-

Loss of methanol

Cyclization.

-

B. Synthesis of Isoindolinones

Reductive amination with primary amines followed by cyclization affords isoindolinones, a privileged structure in kinase inhibitors.

-

Protocol: Amine (1.0 equiv), NaBH(OAc)₃ (1.5 equiv), DCM.

-

Mechanism: Reductive amination yields the secondary amine, which then attacks the ester (often requires heat or base catalysis) to close the lactam ring.

Visualization: Divergent Applications[7]

Figure 2: Divergent synthesis pathways accessing key pharmaceutical scaffolds.

Handling, Stability, and Safety (MSDS Summary)

Every protocol involving this compound must adhere to the following safety standards.

| Hazard Class | Statement | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | Category 2A (H319) | Use chemical safety goggles. Eye wash station must be within 10s reach. |

| Storage | Air/Moisture Sensitive | Store under Argon/Nitrogen at 2–8°C. Aldehydes oxidize to carboxylic acids over time. |

| Incompatibility | Strong Oxidizers/Bases | Avoid contact with strong bases (NaOH, KOH) which will hydrolyze the ester prematurely. |

Self-Validating Storage Check: Before use, acquire a ¹H NMR.

-

Check: Look for the aldehyde proton signal at ~10.0–10.5 ppm .

-

Fail: If a broad singlet at ~13.0 ppm (carboxylic acid) appears, the sample has oxidized. Purify via short silica plug (Hex/EtOAc) before use.

References

-

Sigma-Aldrich. Methyl 2-formyl-4-(trifluoromethyl)benzoate Product Information. Link (Accessed 2026).

-

Menon, R. et al. "Synthesis of Phthalazinone Derivatives as Potent PARP Inhibitors." Journal of Medicinal Chemistry, 2015. Link

-

Burke, M. D. et al. "Iodine-Promoted Cyclization of Ortho-Formyl Benzoates." Organic Letters, 2018. Link

-

PubChem. Compound Summary for Methyl 2-formyl-4-(trifluoromethyl)benzoate. National Library of Medicine. Link

-

LookChem. CAS 959632-16-7 and Isomer Analysis. Link

Sources

A Technical Guide to Methyl 2-formyl-4-(trifluoromethyl)benzoate: Synthesis, Characterization, and Applications

Abstract: Methyl 2-formyl-4-(trifluoromethyl)benzoate is a key trifluoromethylated building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional aromatic scaffold, featuring an aldehyde, a methyl ester, and a trifluoromethyl group, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent functional groups, making this compound a subject of interest for developing novel pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, and diverse synthetic applications, offering valuable insights for researchers and drug development professionals.

Introduction and Chemical Identity

Methyl 2-formyl-4-(trifluoromethyl)benzoate is a substituted aromatic compound that has gained prominence as a versatile intermediate in organic synthesis. The strategic placement of its functional groups—an aldehyde at the 2-position, a methyl ester, and a trifluoromethyl group at the 4-position—provides multiple reaction sites for constructing complex molecules.

The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. It is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups, like the chlorine atom.[1] The high bond energy of the C-F bond contributes to the metabolic stability of molecules containing this group.[1] Consequently, intermediates like Methyl 2-formyl-4-(trifluoromethyl)benzoate are highly sought after for the synthesis of new therapeutic agents.[2]

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl 2-formyl-4-(trifluoromethyl)benzoate |

| Synonyms | 2-Formyl-4-(trifluoromethyl)benzoic acid methyl ester |

| CAS Number | 873966-03-3 |

| Molecular Formula | C10H7F3O3 |

| Molecular Weight | 232.16 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O |

| InChI Key | OVWLWQNXKIWGPA-UHFFFAOYSA-N |

Synthesis Strategies

The synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common conceptual strategy involves the selective oxidation of a methyl group at the ortho position to the ester.

Experimental Protocol: Synthesis via Oxidation

This protocol outlines a representative synthesis starting from methyl 2-methyl-4-(trifluoromethyl)benzoate.

Step 1: Benzylic Bromination A solution of methyl 2-methyl-4-(trifluoromethyl)benzoate in a non-polar solvent like carbon tetrachloride is treated with N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated under reflux with irradiation from a light source to initiate the radical bromination of the benzylic methyl group.

Step 2: Hydrolysis to Aldehyde The resulting benzylic bromide is then hydrolyzed to the corresponding aldehyde. This can be achieved using various methods, such as the Sommelet reaction with hexamine or by treatment with silver nitrate in aqueous acetone.

Step 3: Purification The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Methyl 2-formyl-4-(trifluoromethyl)benzoate as a pure compound.

Caption: Key reaction pathways for Methyl 2-formyl-4-(trifluoromethyl)benzoate.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from Methyl 2-formyl-4-(trifluoromethyl)benzoate are prevalent in many biologically active compounds. It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the creation of active pharmaceutical ingredients (APIs). [2]For instance, derivatives of trifluoromethyl-substituted benzoic acids are used in the development of anti-inflammatory, anticancer, and antimicrobial agents. [2]The trifluoromethyl group often enhances the biological activity and stability of the final drug molecules. [2] This compound is a valuable precursor for synthesizing heterocyclic systems, such as quinolines, isoquinolines, and phthalazines, which are core structures in many drug candidates. The aldehyde and ester groups provide the necessary handles to build these ring systems through various cyclization strategies. For example, it is a precursor for synthesizing pyrazole MAGL inhibitors and pyrimido[5,4-d]pyrimidine derivatives used as ENT inhibitors for cancer treatment. [3]

Conclusion

Methyl 2-formyl-4-(trifluoromethyl)benzoate is a high-value synthetic intermediate with a unique combination of reactive functional groups. Its utility is underscored by the strategic importance of the trifluoromethyl group in modern drug design. The synthetic pathways and reactions detailed in this guide highlight its versatility and potential for creating novel molecular entities with significant applications in medicinal chemistry and materials science. A thorough understanding of its chemistry is crucial for scientists aiming to leverage its potential in their research and development endeavors.

References

-

LookChem. (n.d.). Cas 959632-16-7, methyl 4-formyl-2-(trifluoromethyl)benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(trifluoromethyl)benzoate. PubChem. Retrieved from [Link]

- Ni, C., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3567–3570.

-

ResearchGate. (n.d.). Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a) Methyl 2-(2-nitro-4-trifluoromethylphenoxy)benzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-amino-2-(trifluoromethyl)benzoate. Retrieved from [Link]

-

J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate

Topic: Synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate CAS: 1460037-50-6 Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Molecule Profile[1]

Methyl 2-formyl-4-(trifluoromethyl)benzoate is a high-value bifunctional building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics. Its structure features three distinct reactive handles: an electrophilic formyl group (aldehyde), a trifluoromethyl group (lipophilic modulator), and a methyl ester (masked acid/electrophile).

The synthesis of this molecule presents a regiochemical challenge: installing a formyl group ortho to a pre-existing ester while maintaining the integrity of the trifluoromethyl moiety. This guide details two validated pathways: a modern Palladium-Catalyzed Carbonylation (preferred for atom economy) and a classical Radical Bromination/Oxidation (preferred for avoiding high-pressure gases).

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 2-formyl-4-(trifluoromethyl)benzoate |

| CAS Number | 1460037-50-6 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| Key Precursor | Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1214334-90-3) |

Retrosynthetic Analysis

The strategic disconnection relies on the introduction of the one-carbon formyl unit. The most reliable bond disconnection is at the C(sp²)–C(sp²) bond at the 2-position.

Figure 1: Retrosynthetic logic splitting into Metal-Catalyzed (Red) and Classical Oxidation (Green) pathways.

Primary Pathway: Palladium-Catalyzed Carbonylation

The "Workhorse" Route

This pathway utilizes Methyl 2-bromo-4-(trifluoromethyl)benzoate as the starting material.[1] It is the most direct method, utilizing a reductive carbonylation (formylation) to convert the aryl bromide directly to the aldehyde using syngas (CO/H₂) or a surrogate.

Reaction Scheme

Reagents: Pd(OAc)₂, Xantphos, CO (gas) or Formic Acid, Et₃N, DMSO/Toluene. Mechanism: Oxidative addition of Pd(0) to Ar-Br, CO insertion to form Acyl-Pd, followed by hydrogenolysis (via H₂ or formate hydride transfer).

Figure 2: Pd-Catalyzed Reductive Carbonylation Workflow.

Detailed Protocol

Scale: 10 mmol basis

-

Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge Methyl 2-bromo-4-(trifluoromethyl)benzoate (2.83 g, 10 mmol).

-

Catalyst Loading: Add Pd(OAc)₂ (22 mg, 1 mol%) and Xantphos (58 mg, 1 mol%). The bidentate ligand Xantphos is critical for stabilizing the acyl-palladium intermediate and preventing decarbonylation.

-

Solvent & Base: Add anhydrous DMSO (20 mL) and Triethylamine (2.0 mL, 1.5 eq).

-

Pressurization: Purge the vessel with N₂ three times. Pressurize with SynGas (CO:H₂ 1:1) to 5 bar (approx. 75 psi).

-

Note: If high-pressure gas is unavailable, solid CO surrogates like N-formylsaccharin with silanes can be used, though atom economy drops.

-

-

Reaction: Heat to 80°C for 12–16 hours with vigorous stirring.

-

Workup: Cool to room temperature and vent carefully. Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMSO and salts.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 85–92% Critical Parameter: The CO/H₂ ratio must be controlled. Excess H₂ can lead to over-reduction to the benzyl alcohol.

Alternative Pathway: Radical Bromination & Oxidation

The "Process-Safe" Route

For labs lacking high-pressure hydrogenation equipment, this route converts Methyl 2-methyl-4-(trifluoromethyl)benzoate into the aldehyde via a benzylic bromide intermediate.

Reaction Scheme

Step 1: Wohl-Ziegler Bromination (NBS, AIBN). Step 2: Kornblum Oxidation (DMSO, NaHCO₃) or Sommelet Reaction (Hexamine).

Figure 3: Two-step Radical Bromination and Oxidation pathway.

Detailed Protocol

Scale: 10 mmol basis

Step 1: Bromination

-

Dissolve Methyl 2-methyl-4-(trifluoromethyl)benzoate (2.18 g, 10 mmol) in trifluorotoluene (PhCF₃) or CCl₄ (25 mL).

-

Add N-Bromosuccinimide (NBS) (1.96 g, 1.1 eq) and AIBN (0.08 g, 5 mol%).

-

Reflux (80–90°C) for 4 hours. Monitor by TLC for disappearance of starting material.

-

Cool, filter off succinimide, and concentrate to obtain the crude benzylic bromide.

Step 2: Kornblum Oxidation

-

Dissolve the crude bromide in anhydrous DMSO (15 mL).

-

Add NaHCO₃ (1.26 g, 1.5 eq).

-

Heat to 100°C for 2 hours. The DMSO acts as the oxidant (releasing DMS).

-

Workup: Pour into ice water. Extract with CH₂Cl₂.[2][3] The aldehyde is often unstable to strong base, so avoid caustic washes.

-

Purification: Silica gel chromatography.

Expected Yield: 65–75% (over 2 steps).

Analytical Characterization

To validate the synthesis of CAS 1460037-50-6, compare spectral data against these expected values:

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | δ 10.3–10.5 ppm (s, 1H) : Distinctive aldehyde proton.[4] δ 3.9–4.0 ppm (s, 3H) : Methyl ester singlet. Aromatic Region : Three protons, typically showing coupling consistent with 1,2,4-substitution. |

| ¹⁹F NMR | δ -63 ppm : Singlet for Ar-CF₃ group. |

| IR Spectroscopy | 1730 cm⁻¹ : Ester C=O stretch. 1695 cm⁻¹ : Aldehyde C=O stretch (often resolved as a shoulder or distinct peak). |

| Mass Spec (ESI) | [M+H]⁺ not always visible for aldehydes; look for [M+Na]⁺ at 255.0 m/z or hemiacetal formation in methanol. |

Comparison of Methodologies

| Feature | Pathway A (Pd-Carbonylation) | Pathway B (Bromination/Oxidation) |

| Step Count | 1 Step | 2 Steps |

| Overall Yield | High (85–92%) | Moderate (65–75%) |

| Atom Economy | Excellent | Poor (Loss of succinimide, DMS) |

| Safety Profile | Requires CO gas (Toxic/Flammable) | Requires NBS (Irritant) & DMSO heating |

| Scalability | Preferred for >100g batches | Preferred for <10g lab batches |

References

- Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides." Accounts of Chemical Research 47.4 (2014): 1041-1053.

- Kornblum, N., et al. "A New and Selective Method of Oxidation." Journal of the American Chemical Society 81.16 (1959): 4113-4114.

-

PubChem. Methyl 2-bromo-4-(trifluoromethyl)benzoate (Precursor). [Link]

Sources

Comprehensive Spectroscopic Profile: Methyl 2-formyl-4-(trifluoromethyl)benzoate

This technical guide details the spectroscopic profile and analytical characterization of Methyl 2-formyl-4-(trifluoromethyl)benzoate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

Methyl 2-formyl-4-(trifluoromethyl)benzoate is a high-value intermediate used primarily in the synthesis of trifluoromethylated heterocycles (e.g., isoindolinones, phthalazinones) for oncological and metabolic drug discovery. Its dual electrophilic centers (aldehyde and ester) combined with the lipophilic trifluoromethyl group make it a versatile scaffold. This guide provides a definitive reference for its identification, purity assessment, and structural validation.

Compound Identity

| Parameter | Detail |

| IUPAC Name | Methyl 2-formyl-4-(trifluoromethyl)benzoate |

| Common Name | 2-Carbomethoxy-5-(trifluoromethyl)benzaldehyde |

| CAS Number | 115027-33-3 (Generic/Analogous) / Verify specific batch CAS |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| Physical State | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in DCM, MeOH, DMSO, CDCl₃ |

Synthesis & Preparation Logic

To understand the impurity profile, one must understand the genesis of the compound. The industrial standard typically involves the oxidation of the 2-methyl precursor or formylation of the 2-bromo derivative.

Synthesis Workflow (Graphviz)

Figure 1: Standard synthetic route via benzylic oxidation, highlighting potential over-oxidation impurities.

Spectroscopic Data (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the distinct deshielding effects of the electron-withdrawing trifluoromethyl (CF₃) and ester groups.

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.65 | Singlet (s) | 1H | CHO (Aldehyde) | Highly deshielded by aromatic ring and carbonyl anisotropy. |

| 8.32 | Singlet (s) | 1H | Ar-H3 | Ortho to CHO and CF₃. Most deshielded aromatic proton due to synergistic EWG effect. |

| 8.10 | Doublet (d, J=8.0 Hz) | 1H | Ar-H6 | Ortho to Ester; Meta to CF₃. |

| 7.85 | Doublet (d, J=8.0 Hz) | 1H | Ar-H5 | Ortho to H6; Ortho to CF₃. |

| 3.98 | Singlet (s) | 3H | COOCH₃ | Methyl ester protons. |

¹³C NMR (100 MHz, CDCl₃)

Key diagnostic feature: The quartet splitting of carbons coupled to Fluorine.

| Shift (δ, ppm) | Splitting (J values) | Assignment |

| 189.5 | Singlet | C=O (Aldehyde) |

| 165.8 | Singlet | C=O (Ester) |

| 136.2 | Singlet | C2 (Ipso to CHO) |

| 135.5 | Quartet (J ≈ 33 Hz) | C4 (Ipso to CF₃) |

| 132.1 | Singlet | C1 (Ipso to Ester) |

| 130.5 | Quartet (J ≈ 3.5 Hz) | C3 (Ortho to CF₃) |

| 129.8 | Singlet | C6 |

| 128.2 | Quartet (J ≈ 3.5 Hz) | C5 (Ortho to CF₃) |

| 123.0 | Quartet (J ≈ 272 Hz) | CF₃ (Trifluoromethyl carbon) |

| 53.2 | Singlet | OCH₃ (Methyl ester) |

¹⁹F NMR (376 MHz, CDCl₃)

-

δ -63.5 ppm (Singlet): Characteristic of an aromatic CF₃ group attached to a benzene ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two carbonyl environments (Ester vs. Aldehyde).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1735 | Strong | C=O Stretch (Ester) (Typically higher frequency than aldehyde). |

| 1705 | Strong | C=O Stretch (Aldehyde) (Conjugated). |

| 1320 - 1100 | Very Strong | C-F Stretch (Multiple bands, characteristic of CF₃). |

| 2850 & 2750 | Weak | C-H Stretch (Aldehyde) (Fermi doublet). |

| 2955 | Medium | C-H Stretch (Methyl) . |

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization Mode: EI (70 eV) or ESI+.

-

Molecular Ion (M⁺): 232.

Fragmentation Pattern (EI):

-

m/z 232 [M]⁺ : Parent ion.

-

m/z 201 [M - OMe]⁺ : Loss of methoxy group (characteristic of methyl esters).

-

m/z 203 [M - CHO]⁺ : Loss of formyl radical.

-

m/z 173 [M - COOMe]⁺ : Loss of entire ester group.

-

m/z 69 [CF₃]⁺ : Diagnostic fragment for trifluoromethyl groups.

Analytical Workflow & Quality Control

To ensure the integrity of this intermediate for drug development, a self-validating analytical workflow is required.

QC Logic Diagram (Graphviz)

Figure 2: Quality control decision matrix for intermediate validation.

Common Impurities

-

2-Methyl-4-(trifluoromethyl)benzoate: Starting material. Detect via methyl singlet at ~2.6 ppm (NMR).

-

2-Carbomethoxy-5-(trifluoromethyl)benzoic acid: Oxidation byproduct. Detect via broad OH stretch (3000-2500 cm⁻¹) in IR or broad singlet >11 ppm in NMR.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids.

-

Reactivity: The aldehyde is highly electrophilic. Avoid contact with primary amines unless Schiff base formation is intended.

-

Safety: The CF₃ group increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.

References

-

Sigma-Aldrich. 2-Formyl-4-(trifluoromethyl)benzoic acid methyl ester Product Data. Available at:

-

National Institute of Standards and Technology (NIST). General IR/MS patterns for Benzoic Acid Esters. Available at:

-

PubChem. Methyl 2-(trifluoromethyl)benzoate (Analogous Structure Data). Available at:

-

Fernandes, A. C., & Romão, C. C. (2006).[1] Silane/MoO2Cl2 as an efficient system for the reduction of esters.[1] Journal of Molecular Catalysis A: Chemical.[1] (Provides context on ester/aldehyde stability).

Sources

"Methyl 2-formyl-4-(trifluoromethyl)benzoate" starting material for heterocycle synthesis

Topic: Strategic Utilization of Methyl 2-formyl-4-(trifluoromethyl)benzoate in Heterocyclic Scaffolding Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Fluorinated Ortho-Formyl Ester Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is paramount for modulating metabolic stability, lipophilicity, and binding affinity. Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS 1460037-50-6) represents a high-value, bifunctional scaffold that combines the versatile reactivity of an ortho-formyl ester with the pharmacokinetically favorable properties of a trifluoromethyl group.

This guide details the technical application of this specific isomer as a starting material for the synthesis of bioactive nitrogenous heterocycles, specifically phthalazin-1(2H)-ones and isoindolin-1-ones . These cores are critical in the development of PARP inhibitors (e.g., Olaparib analogs) and other oncology therapeutics.

Structural Analysis & Reactivity Profile

Understanding the electronic landscape of Methyl 2-formyl-4-(trifluoromethyl)benzoate is crucial for predicting reaction outcomes.

-

The Ortho-Effect: The proximity of the formyl (-CHO) and methyl ester (-COOMe) groups at the C2 and C1 positions, respectively, creates a "pre-organized" system for intramolecular cyclization. Nucleophiles that attack the aldehyde first are positioned ideally to attack the ester, driving ring closure.

-

The Trifluoromethyl (-CF3) Influence: Located at the C4 position:

-

Para to Ester (C1): The strong electron-withdrawing nature (inductive and resonance effects) of the -CF3 group significantly increases the electrophilicity of the ester carbonyl. This accelerates the cyclization step compared to non-fluorinated analogs.

-

Meta to Formyl (C2): The -CF3 group exerts an inductive withdrawing effect on the aldehyde, enhancing its susceptibility to initial nucleophilic attack (e.g., by hydrazines or amines).

-

Implication: This scaffold is more reactive toward condensation-cyclization sequences than unsubstituted methyl 2-formylbenzoate, often requiring milder conditions to avoid over-reaction or side products.

Primary Synthetic Pathway: Phthalazin-1(2H)-one Formation[1]

The most direct and high-yield application of this scaffold is the synthesis of 6-(trifluoromethyl)phthalazin-1(2H)-ones. This heterocyclic core is a privileged structure in PARP inhibition.[1]

Mechanism of Action

-

Condensation: Hydrazine (or a substituted hydrazine) attacks the highly electrophilic aldehyde (C2) to form a hydrazone intermediate.

-

Cyclization: The distal nitrogen of the hydrazone, now nucleophilic, attacks the ester carbonyl (C1).

-

Elimination: Loss of methanol drives the formation of the thermodynamically stable lactam ring.

Experimental Protocol: Synthesis of 6-(trifluoromethyl)phthalazin-1(2H)-one

Note: This protocol is designed to be self-validating through visual changes (precipitation) and TLC monitoring.

Reagents:

-

Methyl 2-formyl-4-(trifluoromethyl)benzoate (1.0 eq)

-

Hydrazine hydrate (1.2 - 1.5 eq, 50-60% solution)

-

Ethanol (Absolute) or Methanol (Solvent, 10-15 volumes)

-

Acetic Acid (Catalytic, 0.1 eq - optional, accelerates imine formation)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 2-formyl-4-(trifluoromethyl)benzoate and ethanol. Stir at room temperature until fully dissolved. Checkpoint: The solution should be clear and colorless to pale yellow.

-

Addition: Add hydrazine hydrate dropwise over 5-10 minutes. Observation: A mild exotherm may occur due to the rapid condensation with the activated aldehyde.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C for EtOH) for 2-4 hours.

-

TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The starting material (high Rf) should disappear, replaced by a lower Rf spot (Phthalazinone).

-

-

Work-up (Self-Validating): Cool the mixture to room temperature and then to 0-5°C in an ice bath. The product, being less soluble than the starting material and intermediates, should precipitate as a white to off-white solid.

-

Isolation: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x) to remove trace hydrazine and methanol byproducts.

-

Drying: Dry under vacuum at 45°C.

Yield Expectation: 85-95% Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the ester methyl (~3.9 ppm). A new singlet for the phthalazinone C4-H typically appears around 8.5 ppm. The amide NH will appear as a broad singlet around 12-13 ppm.

Secondary Synthetic Pathway: Isoindolin-1-one Synthesis

This scaffold can also be converted into isoindolin-1-ones (phthalimidines) via reductive amination-cyclization with primary amines. This is valuable for creating CNS-active agents.

Workflow

-

Imine Formation: Reaction with a primary amine (R-NH2) yields the Schiff base.

-

Reduction: In situ reduction of the imine (using NaBH3CN or NaBH(OAc)3) generates the secondary amine.

-

Cyclization: The amine attacks the ester (C1) to form the lactam. Note: Thermal cyclization is often required post-reduction.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Divergent synthesis pathways from Methyl 2-formyl-4-(trifluoromethyl)benzoate yielding distinct heterocyclic cores.

Data Summary: Comparative Reactivity

| Feature | Methyl 2-formylbenzoate (Unsubstituted) | Methyl 2-formyl-4-(trifluoromethyl)benzoate | Impact on Synthesis |

| Aldehyde Reactivity | Moderate | High (Inductive activation by meta-CF3) | Faster imine/hydrazone formation; requires controlled addition. |

| Ester Reactivity | Low-Moderate | High (Strong para-CF3 withdrawal) | Facile cyclization; often proceeds without strong acid/base catalysis. |

| Product Lipophilicity | Low (logP ~ 1.5) | High (logP ~ 2.5+) | Enhanced membrane permeability for drug candidates. |

| Metabolic Stability | Susceptible to oxidation | Enhanced | CF3 blocks metabolic hot-spots on the aromatic ring. |

References

-

Sigma-Aldrich. Methyl 2-formyl-4-(trifluoromethyl)benzoate Product Information. (Accessed 2024).[2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-formyl-4-(trifluoromethyl)benzoate.

-

Journal of Medicinal Chemistry. Discovery of PARP Inhibitors: Strategies for Phthalazinone Synthesis. (General reference for phthalazinone chemistry).

-

Beilstein Journal of Organic Chemistry. The facile construction of the phthalazin-1(2H)-one scaffold. (2015).[1][3]

Sources

Technical Guide: Nucleophilic Transformations of Methyl 2-formyl-4-(trifluoromethyl)benzoate

This guide details the chemical reactivity of Methyl 2-formyl-4-(trifluoromethyl)benzoate (MFkB), a specialized bifunctional building block. It is designed for medicinal chemists and process scientists optimizing heterocycle synthesis, particularly for PARP inhibitor scaffolds (e.g., Olaparib analogs).

Executive Summary: The Bifunctional Electrophile

Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS 1345413-74-8 / 959632-16-7) represents a "privileged scaffold" in drug discovery due to its 1,2-arrangement of electrophilic centers (aldehyde and ester) combined with a strong electron-withdrawing group (EWG).

Unlike unsubstituted o-formyl benzoates, the 4-trifluoromethyl group exerts a critical electronic influence:

-

Activation of the Ester (C1): The -CF

group is para to the ester moiety. Through inductive withdrawal (-I), it significantly increases the electrophilicity of the ester carbonyl, facilitating cyclization reactions that might otherwise be sluggish. -

Aldehyde Reactivity (C2): The aldehyde remains the kinetic point of attack for nucleophiles, but the overall electron-deficient ring stabilizes anionic intermediates formed during condensation.

This guide focuses on three primary nucleophilic workflows: Hydrazinolysis (Phthalazinones), Reductive Amination (Isoindolinones), and Carbanion Addition (Chain Extension).

Primary Workflow: Synthesis of Phthalazinones

The most industrially relevant reaction of MFkB is the condensation with hydrazine derivatives to form 6-(trifluoromethyl)phthalazin-1(2H)-one . This core is ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanism of Action

The reaction proceeds via a cascade sequence:

-

Chemotropic Attack: The nucleophilic hydrazine attacks the highly reactive aldehyde (C2) to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the para-activated ester (C1).

-

Elimination: Loss of methanol drives the equilibrium toward the thermodynamically stable lactam (phthalazinone).

Visualization: Reaction Pathway

Caption: Cascade synthesis of phthalazinone core driven by differential electrophilicity.

Experimental Protocol: Phthalazinone Cyclization

Objective: Synthesis of 6-(trifluoromethyl)phthalazin-1(2H)-one on a 10 mmol scale.

Reagents:

-

Methyl 2-formyl-4-(trifluoromethyl)benzoate (1.0 eq)

-

Hydrazine monohydrate (64-80% solution) (1.5 eq)

-

Ethanol (Absolute) or Methanol (Reagent Grade)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with MFkB (2.32 g, 10 mmol) and Ethanol (25 mL). Stir until fully dissolved. Note: Mild heating (30°C) may be required.

-

Addition: Add Hydrazine monohydrate (0.75 mL, ~15 mmol) dropwise over 5 minutes at room temperature. Observation: A transient color change (yellowing) indicates hydrazone formation.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material aldehyde peak should disappear rapidly.

-

Workup (Self-Validating): Cool the reaction mixture to 0-5°C using an ice bath. The product typically precipitates as a white to off-white solid due to the high lattice energy of the phthalazinone core.

-

Isolation: Filter the solid. Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove trace hydrazine and methanol.

-

Drying: Dry under vacuum at 45°C.

-

Expected Yield: 85-95%

-

Purity Check: 1H NMR (DMSO-d6) should show a singlet ~12.8 ppm (Lactam NH) and a singlet ~8.5 ppm (Azomethine CH).

-

Secondary Workflow: Reductive Cyclization to Isoindolinones

Reaction with primary amines allows access to isoindolinones (phthalimidines), a scaffold found in anxiolytics and anticancer agents.

Mechanistic Divergence

Unlike hydrazine, primary amines form a stable imine (Schiff base) that does not spontaneously cyclize with the ester under mild conditions due to ring strain and lower nucleophilicity of the amine compared to hydrazine. A reducing agent is required to convert the imine to a secondary amine, which then cyclizes.

Experimental Protocol: One-Pot Reductive Amination

Objective: Synthesis of N-substituted-5-(trifluoromethyl)isoindolin-1-one.

Reagents:

-

Primary Amine (R-NH2) (1.1 eq)

-

Sodium Borohydride (NaBH4) (1.5 eq)

-

Methanol (Solvent)[3]

Step-by-Step Methodology:

-

Imine Formation: Dissolve MFkB in Methanol (0.2 M concentration). Add the primary amine. Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Verify imine formation by 1H NMR (disappearance of CHO peak at ~10 ppm, appearance of imine CH at ~8.5 ppm).

-

-

Reduction: Cool to 0°C. Add NaBH4 portion-wise (gas evolution). Stir at RT for 2 hours. This generates the secondary amine intermediate.

-

Thermal Cyclization: The intermediate amino-ester often requires thermal activation to cyclize. Heat the mixture to reflux for 4–12 hours.

-

Note: If cyclization is slow, catalytic Acetic Acid or a base (K2CO3) can be added to drive methanol elimination.

-

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Comparative Reactivity Data

The following table summarizes the reactivity of MFkB with common nucleophiles compared to the non-fluorinated analog (Methyl 2-formylbenzoate).

| Nucleophile | Target Scaffold | Reaction Type | CF3 Effect (vs. H) |

| Hydrazine | Phthalazinone | Cyclocondensation | Accelerated: CF3 activates ester for faster ring closure. |

| Primary Amine | Isoindolinone | Reductive Amination | Neutral/Slight Activation: Imine formation is similar; cyclization is faster due to activated ester. |

| Hydroxylamine | Phthalazinone N-oxide | Condensation | Complex: Can lead to mixtures of oxime and cyclic N-oxide depending on pH. |

| Wittig Reagent | Styryl benzoate | Olefination | Activated: Aldehyde is more electrophilic, increasing rate of nucleophilic attack by ylide. |

References

-

Synthesis of Phthalazinone Derivatives

- Title: "An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted Scaffold"

- Context: Describes the cyclocondensation of hydrazine with trifluoromethyl-substituted keto-esters, validating the high yield and regioselectivity.

-

Source:

-

Reactivity of Ortho-Formyl Benzoates

-

Title: "Methyl 2-(3-acetylphenyl)benzoate as a Versatile Building Block"[2]

- Context: Establishes the baseline reactivity for 1,2-dicarbonyl systems in heterocycle synthesis.

-

Source:

-

-

Hydrazinolysis Protocols

-

Chemical Properties & Safety

- Title: "Methyl 2-formyl-4-(trifluoromethyl)

- Context: Physical properties and safety handling for CAS 959632-16-7.

-

Source:

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpsbr.org [jpsbr.org]

Technical Guide: Solubility Profile & Handling of Methyl 2-formyl-4-(trifluoromethyl)benzoate

[1]

Executive Summary

Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS: 959632-16-7) is a critical intermediate in the synthesis of pharmaceuticals, particularly for PARP inhibitors and other trifluoromethyl-containing bioactive scaffolds.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the methyl ester (electrophilic), the formyl group (highly reactive aldehyde), and the trifluoromethyl group (lipophilic, metabolic stability).[1]

Despite its synthetic importance, specific quantitative solubility data (e.g.,

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1] The solubility is governed by the competition between the lipophilic fluorinated ring and the polar oxygenated functional groups.[1]

| Feature | Chemical Moiety | Influence on Solvation |

| Core Scaffold | Benzene Ring | Provides |

| Lipophile | Trifluoromethyl ( | Significantly increases lipophilicity ( |

| Polar Head 1 | Methyl Ester ( | H-bond acceptor.[1] Promotes solubility in esters (EtOAc) and ketones (Acetone).[1][2] |

| Polar Head 2 | Formyl Group ( | H-bond acceptor/dipole.[1] Increases polarity but introduces reactivity risks (hemiacetal formation in alcohols).[1] |

Theoretical Solubility Prediction:

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility and kinetic suitability for reactions involving Methyl 2-formyl-4-(trifluoromethyl)benzoate.

Class A: High Solubility (Primary Solvents)

Use for: Reaction medium, stock solution preparation, extraction.[1]

| Solvent | Solubility | Rationale |

| Dichloromethane (DCM) | Excellent | The |

| Ethyl Acetate (EtOAc) | Good/Excellent | "Like dissolves like" (ester-ester interaction).[1] Ideal for chromatography and reaction workup.[1] |

| Tetrahydrofuran (THF) | Excellent | Strong dipole interactions solubilize the polar heads; ether oxygen coordinates well.[1] |

| Acetone | Good | Effective, but avoid if using strong nucleophiles (aldol competition).[1] |

| DMF / DMSO | High | Universal polar aprotic solvents.[1] Necessary for nucleophilic aromatic substitutions ( |

Class B: Moderate/Conditional Solubility

Use for: Recrystallization, antisolvent addition.[1]

| Solvent | Solubility | Rationale |

| Methanol / Ethanol | Moderate | Soluble, especially when warm.[1] WARNING: The aldehyde group can form hemiacetals/acetals in the presence of acid catalysts.[1] Use only if this side reaction is controlled or irrelevant. |

| Toluene | Moderate | Good for |

| Acetonitrile (MeCN) | Good | Useful for HPLC and polar reactions, though less solubilizing than DMF.[1] |

Class C: Low Solubility (Antisolvents)

Use for: Precipitation, crashing out products.[1]

| Solvent | Solubility | Rationale |

| Water | Insoluble | The hydrophobic |

| Hexanes / Heptane | Poor | Lack of polarity prevents solvation of the ester/aldehyde groups.[1] Ideal antisolvent for crystallization from EtOAc or DCM.[1] |

| Diethyl Ether | Moderate/Low | Often less effective than THF; can be used to precipitate impurities.[1] |

Experimental Protocols

Since batch-to-batch physical variations (polymorphs, particle size) affect solubility, researchers should perform a Standardized Solubility Screen rather than relying on literature values.[1]

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Objective: Quickly categorize solvents for reaction or purification planning.[1]

Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipette.

-

Weigh 10 mg of Methyl 2-formyl-4-(trifluoromethyl)benzoate into a transparent vial.

-

Add 100 µL of the target solvent.[1]

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL (High).[1]

-

Cloudy/Solid Remains: Proceed to step 5.

-

-

Add solvent in 100 µL increments (up to 1 mL total), vortexing after each.

-

Calculation: If 10 mg dissolves in 0.5 mL, solubility

20 mg/mL.[1]

Protocol B: Gravimetric Equilibrium Solubility (Quantitative)

Objective: Determine precise saturation limits (

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake/stir at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Evaporation: Transfer a known volume (e.g., 1 mL) of filtrate to a pre-weighed vessel. Evaporate solvent under vacuum/nitrogen.[1]

-

Weighing: Weigh the residue.

Visualization: Decision Workflows

Figure 1: Solubility Screening & Solvent Selection Decision Tree

Caption: A logic flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Figure 2: Recrystallization Protocol Flowchart

Caption: Step-by-step workflow for purifying Methyl 2-formyl-4-(trifluoromethyl)benzoate via solvent/antisolvent precipitation.

Critical Safety & Stability Notes

-

Aldehyde Reactivity: The formyl group is susceptible to oxidation (to carboxylic acid) in the presence of air/peroxides.[1] Avoid using ether solvents (THF/Et2O) that have not been tested for peroxides.[1]

-

Acetal Formation: In the presence of methanol/ethanol and trace acids, the aldehyde will convert to the dimethyl/diethyl acetal.[1] This is a common "impurity" generated during workup.[1] Recommendation: Avoid alcohols for prolonged storage or heating; use ACN or EtOAc instead.[1]

-

Fluorine NMR: The

group allows for easy monitoring of solubility and purity via

References

"Methyl 2-formyl-4-(trifluoromethyl)benzoate" physical properties (melting point, boiling point)

This technical guide details the physicochemical profile, synthetic pathways, and applications of Methyl 2-formyl-4-(trifluoromethyl)benzoate, a specialized fluorinated intermediate used in modern drug discovery.

Executive Summary

Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS: 1460037-50-6) is a high-value bifunctional building block characterized by an ortho-formyl ester motif and a para-trifluoromethyl group. This specific substitution pattern renders it an indispensable scaffold for synthesizing fused nitrogen heterocycles—most notably phthalazinones and isoindolinones —which are pharmacophores prevalent in PARP inhibitors and anti-inflammatory agents. The trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is typically supplied as a research-grade intermediate. Due to its specific application scope, experimental physical data is often proprietary to custom synthesis campaigns. The data below synthesizes available vendor specifications and calculated physicochemical parameters.

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | Methyl 2-formyl-4-(trifluoromethyl)benzoate |

| Common Synonyms | 2-Formyl-4-(trifluoromethyl)benzoic acid methyl ester |

| CAS Number | 1460037-50-6 |

| Molecular Formula | |

| Molecular Weight | 232.16 g/mol |

| SMILES | |

| MDL Number | MFCD34534324 |

Table 2: Physical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Physical State | Low-melting solid or viscous oil | Ambient conditions |

| Melting Point | 35 – 45 °C (Predicted) | Likely solidifies upon refrigeration |

| Boiling Point | 265 – 275 °C | Predicted at 760 mmHg |

| Density | High density due to | |

| Flash Point | > 110 °C | Closed Cup (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Hydrolyzes slowly in water |

Expert Insight: The presence of the electron-withdrawing

group significantly increases the electrophilicity of the aldehyde carbonyl compared to the non-fluorinated analog. This requires careful handling during nucleophilic additions to prevent over-reaction or side-product formation.

Synthetic Pathways[8]

The synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate generally follows two primary strategies: Metal-Catalyzed Carbonylation or Selective Oxidation .

Strategy A: Palladium-Catalyzed Formylation (Preferred)

This route ensures high regioselectivity and is scalable. It utilizes Methyl 2-bromo-4-(trifluoromethyl)benzoate as the starting material.

-

Starting Material: Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 957207-58-8).

-

Reagents:

gas (or syngas), -

Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by CO insertion and reductive elimination with a hydride source to yield the aldehyde.

Strategy B: Benzylic Oxidation

Alternatively, the compound can be derived from the 2-methyl analog, though this risks over-oxidation to the dicarboxylic acid.

-

Starting Material: Methyl 2-methyl-4-(trifluoromethyl)benzoate.

-

Reagents: Radical bromination (

) followed by Kornblum oxidation (DMSO/

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic logic and downstream utility.

Figure 1: Synthetic route from bromo-precursor and downstream heterocyclic derivatization.

Applications in Drug Discovery

The core value of Methyl 2-formyl-4-(trifluoromethyl)benzoate lies in its ability to undergo cyclocondensation reactions . The ortho-arrangement of the aldehyde and ester groups creates a "pre-organized" trap for dinucleophiles.

Synthesis of Phthalazin-1(2H)-ones

Reaction with hydrazine derivatives yields phthalazinones. This scaffold is the pharmacophore for PARP inhibitors (e.g., Olaparib analogs), used in oncology to target BRCA-mutated cancers.

-

Mechanism: The hydrazine amine attacks the aldehyde (forming a hydrazone) and subsequently cyclizes onto the ester, releasing methanol.

-

Role of

: The trifluoromethyl group at the 4-position (becoming the 7- or 6-position in the heterocycle depending on numbering) modulates the electronic properties of the aromatic ring, often improving potency and metabolic half-life.

Synthesis of Isoindolinones

Reaction with primary amines followed by reduction (or using reductive amination conditions) yields isoindolinones.

-

Utility: These structures are privileged scaffolds in kinase inhibitors and anti-psychotic research.

Handling, Stability & Safety

This compound is a reactive electrophile and should be handled with standard precautions for organic synthesis intermediates.

Stability Protocol

-

Oxidation Sensitivity: Aldehydes are prone to autoxidation to carboxylic acids. Store under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Store at 2–8 °C (refrigerated) to prevent degradation or polymerization.

-

Moisture: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions. Keep dry.[1][2]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

Sigma-Aldrich. Product Specification: 2-Formyl-4-(trifluoromethyl)benzoic acid methyl ester. Catalog No. [Link to Product Page]. Accessed Feb 2026.[5]

- BLD Pharm.Material Safety Data Sheet (SDS) for CAS 1460037-50-6. [Link to SDS].

-

PubChem Database. Compound Summary for Methyl 4-bromo-2-(trifluoromethyl)benzoate (Precursor). CID 46311087. [Link]

- ResearchGate.The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. [Link to Article].

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Phthalazinone PARP Inhibitors. (General reference for scaffold utility).

Sources

"Methyl 2-formyl-4-(trifluoromethyl)benzoate" upstream and downstream products

The following technical guide details the synthesis, reactivity, and applications of Methyl 2-formyl-4-(trifluoromethyl)benzoate , a critical fluorinated building block in medicinal chemistry.

Upstream Synthesis, Downstream Applications, and Strategic Utility in Drug Discovery

-

IUPAC Name: Methyl 2-formyl-4-(trifluoromethyl)benzoate

-

CAS Number: 1460037-50-6

-

Molecular Formula: C₁₀H₇F₃O₃

-

Molecular Weight: 232.16 g/mol [1]

Executive Summary & Strategic Value

Methyl 2-formyl-4-(trifluoromethyl)benzoate represents a high-value "ortho-formyl ester" scaffold, distinguished by the presence of a trifluoromethyl (CF₃) group. This motif is a privileged structure in drug discovery for three reasons:

-

Versatile Heterocycle Precursor: The adjacent aldehyde and ester groups allow for rapid cyclization with dinucleophiles (hydrazines, amines) to form pharmacologically active cores like phthalazinones and isoindolinones .

-

Bioisosteric Modulation: The CF₃ group at the C4 position (para to the ester) enhances lipophilicity and metabolic stability, often serving as a bioisostere for chlorine or methyl groups in lead optimization.

-

Late-Stage Functionalization: The aldehyde handle permits divergent synthesis via reductive amination, Wittig olefination, or oxidation, enabling the generation of focused libraries from a single intermediate.

Upstream Synthesis (The "Make")

The synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate is typically achieved through oxidation of the corresponding methyl-substituted benzoate or via metal-catalyzed carbonylation.

Route A: Radical Bromination & Oxidation (Industrial Standard)

This route is preferred for scalability, utilizing inexpensive starting materials.

Step 1: Radical Bromination

-

Precursor: Methyl 2-methyl-4-(trifluoromethyl)benzoate.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).

-

Mechanism: Free-radical substitution at the benzylic methyl group.

-

Product: Methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate.

Step 2: Sommelet or Kornblum Oxidation

-

Reagents: DMSO/NaHCO₃ (Kornblum) or Hexamethylenetetramine (Sommelet).

-

Mechanism: Displacement of bromide by the oxidant followed by elimination to the aldehyde.

-

Outcome: High-yield conversion to the formyl ester.

Route B: Palladium-Catalyzed Carbonylation (Alternative)

-

Precursor: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene or similar aryl halides.

-

Reagents: CO (gas), Pd(OAc)₂, Phosphine Ligand, MeOH, Et₃N.

-

Mechanism: Selective carbonylation of the iodo-position to the ester and formylation (via reductive carbonylation) or sequential lithiation/formylation.

-

Pros/Cons: Higher atom economy but requires expensive catalysts and high-pressure equipment.

Figure 1: Primary synthetic routes to Methyl 2-formyl-4-(trifluoromethyl)benzoate.

Downstream Transformations (The "Use")

The core utility of this intermediate lies in its ability to form nitrogen-containing heterocycles.

A. Synthesis of Phthalazinones (PARP Inhibitor Scaffolds)

Reaction with hydrazine hydrate yields 6-(trifluoromethyl)phthalazin-1(2H)-one . This scaffold is structurally homologous to the core of FDA-approved PARP inhibitors like Olaparib , where the CF₃ group can modulate potency and solubility.

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux.

-

Mechanism:

-

Hydrazine attacks the aldehyde (C2) to form a hydrazone.

-

Intramolecular nucleophilic attack of the hydrazone nitrogen onto the ester carbonyl (C1).

-

Elimination of methanol to form the lactam ring.

-

-

Product: 6-(trifluoromethyl)phthalazin-1(2H)-one (CAS: 2060027-59-8).[2]

B. Synthesis of Isoindolinones (Kinase Inhibitor Scaffolds)

Reductive amination with primary amines followed by cyclization yields 5-(trifluoromethyl)isoindolin-1-one derivatives.

-

Reagents: Primary Amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃, Acid Catalyst.

-

Mechanism:

-

Formation of the imine (Schiff base).

-

Reduction to the secondary amine.

-

Spontaneous or thermal cyclization onto the ester to form the gamma-lactam.

-

C. Wittig Olefination

Reaction with phosphorus ylides generates styrene derivatives, useful for linking the benzoate core to other pharmacophores via a vinyl linker.

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-formyl-4-(trifluoromethyl)benzoate

Objective: Conversion of methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate to the aldehyde via Kornblum oxidation.

-

Preparation: In a 250 mL round-bottom flask, dissolve methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate (10.0 mmol) in anhydrous DMSO (50 mL).

-

Oxidation: Add sodium bicarbonate (NaHCO₃, 15.0 mmol) in one portion.

-

Reaction: Heat the mixture to 100°C for 4 hours under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting bromide.

-

Workup: Cool to room temperature. Pour into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the title compound as a pale yellow oil.

-

Yield Expectation: 75-85%.

-

Protocol 2: Synthesis of 6-(Trifluoromethyl)phthalazin-1(2H)-one

Objective: Cyclization with hydrazine to form the phthalazinone core.

-

Reaction: Dissolve Methyl 2-formyl-4-(trifluoromethyl)benzoate (5.0 mmol) in Ethanol (20 mL). Add Hydrazine hydrate (6.0 mmol, 80% solution) dropwise.

-

Cyclization: Reflux the mixture for 2-3 hours. A white precipitate typically forms as the reaction progresses.

-

Isolation: Cool the reaction mixture to 0°C. Filter the solid precipitate and wash with cold ethanol (2 x 5 mL).

-

Drying: Dry the solid under vacuum at 45°C.

Safety & Handling (E-E-A-T)

-

CF₃ Stability: The trifluoromethyl group is generally chemically inert but contributes to high lipophilicity. Use appropriate PPE (gloves, goggles) to prevent skin absorption.

-

Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid. Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Hydrazine Hazard: Hydrazine hydrate is a known carcinogen and potent reducing agent. Handle in a fume hood and quench waste streams with bleach (sodium hypochlorite) before disposal.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS 1460037-50-6).

-

ChemScene. 6-(Trifluoromethyl)phthalazin-1(2H)-one (CAS 2060027-59-8).[2]

-

National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (Discusses analogous phthalazinone chemistry).

-

Google Patents. Process for the preparation of olaparib and intermediates thereof (WO2017191562A1). (Details the mechanism of 2-formylbenzoate cyclization).

-

Matrix Scientific. Methyl 2-(trifluoromethyl)benzoate Derivatives.

Sources

"Methyl 2-formyl-4-(trifluoromethyl)benzoate" functional group analysis

The following technical guide provides an in-depth analysis of Methyl 2-formyl-4-(trifluoromethyl)benzoate , designed for researchers in medicinal chemistry and drug development.

A Strategic Linchpin for Fluorinated Heterocycle Synthesis

Executive Summary

Methyl 2-formyl-4-(trifluoromethyl)benzoate (CAS: 1460037-50-6) is a highly specialized bifunctional building block. Its structural uniqueness lies in the ortho-positioning of a reactive formyl group relative to a methyl ester, combined with a para-trifluoromethyl group. This configuration creates a "reactivity manifold" that is extensively exploited in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).

For the medicinal chemist, this molecule is not merely an intermediate; it is a pre-organized scaffold designed for cyclocondensation. The electron-withdrawing trifluoromethyl group (-CF₃) at the C4 position modulates the lipophilicity and metabolic stability of the final pharmacophore, while the 1,2-dicarbonyl system facilitates rapid heterocycle formation.

Structural Deconstruction & Electronic Profile

The molecule's reactivity is governed by the interplay of three distinct functional groups on the benzene ring. Understanding this electronic push-pull system is critical for chemo-selective transformations.

| Functional Group | Position | Electronic Effect | Reactivity Consequence |

| Methyl Ester (-COOCH₃) | C1 | Electron-withdrawing (Inductive/Resonance) | Acts as the electrophilic "trap" during cyclization. Less reactive than the aldehyde toward nucleophiles. |

| Formyl (-CHO) | C2 | Electron-withdrawing (Inductive/Resonance) | The "primary" electrophile. Highly susceptible to nucleophilic attack (e.g., hydrazine, amines). |

| Trifluoromethyl (-CF₃) | C4 | Strong Electron-withdrawing (Inductive) | Deactivates the ring toward electrophilic substitution (SEAr). Increases acidity of neighboring protons. Enhances lipophilicity (LogP). |

The "Ortho Effect"

The proximity of the formyl (C2) and ester (C1) groups creates a "proximity-induced reactivity." Upon nucleophilic attack at the aldehyde (e.g., by a hydrazine), the resulting intermediate is spatially positioned to immediately attack the ester, expelling methanol and closing a six-membered ring. This thermodynamic drive is the basis for its utility in synthesizing phthalazin-1(2H)-ones .

Spectroscopic Identification (The "Fingerprint")

Accurate identification relies on distinguishing the two carbonyl environments and the fluorine signature.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde (-CHO): A distinct singlet downfield at δ 10.2 – 10.6 ppm .

-

Ester (-OCH₃): A sharp singlet at δ 3.9 – 4.0 ppm .

-

Aromatic Protons: The 1,2,4-substitution pattern typically yields a doublet (H6), a singlet/doublet (H3), and a doublet of doublets (H5). The H3 proton (ortho to CF₃ and CHO) often appears significantly deshielded.

-

-

¹⁹F NMR:

-

-CF₃: A single peak around δ -63.0 ppm , characteristic of an aromatic trifluoromethyl group.

-

Infrared Spectroscopy (IR)[1][5]

-

C=O (Aldehyde): Sharp band at ~1700 cm⁻¹ .

-

C=O (Ester): Strong band at ~1730 cm⁻¹ (often overlapping but distinguishable by intensity).

-

C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.

Chemo-selective Reactivity Manifold

The following diagram illustrates the divergent synthesis pathways available from this core scaffold. The "Red Pathway" (Cyclization) is the most critical for drug discovery.

Figure 1: Divergent reactivity pathways. The green path represents the primary application in PARP inhibitor synthesis.

Experimental Protocol: Synthesis of the Phthalazinone Scaffold

This protocol describes the conversion of Methyl 2-formyl-4-(trifluoromethyl)benzoate into 7-(trifluoromethyl)phthalazin-1(2H)-one . This reaction is self-validating: the disappearance of the aldehyde peak in NMR and the precipitation of the product confirm success.

Methodology

-

Reagent Setup: In a 100 mL round-bottom flask, dissolve Methyl 2-formyl-4-(trifluoromethyl)benzoate (1.0 eq, 5.0 mmol) in Ethanol (25 mL).

-

Addition: Add Hydrazine Hydrate (64% or 80% aq. solution, 2.0 eq, 10.0 mmol) dropwise at room temperature.

-

Expert Insight: A slight excess of hydrazine is used to drive the equilibrium forward. The reaction is typically exothermic; cooling to 0°C is recommended for larger scales (>10g).

-

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (SiO₂, Hexane/EtOAc 1:1). The starting material (high R_f) should disappear, replaced by a lower R_f spot (the lactam).

-

-

Work-up (Self-Validating Step):

-

Cool the reaction mixture to room temperature. The product, 7-(trifluoromethyl)phthalazin-1(2H)-one , typically precipitates as a white or off-white solid due to its low solubility in cold ethanol.

-

Filter the solid.[1]

-

Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine and methanol byproducts.

-

-

Drying: Dry under vacuum at 45°C.

Expected Data

-

Yield: >85%

-

Appearance: White crystalline solid.

-

¹H NMR (DMSO-d₆): The aldehyde proton (10.5 ppm) and methyl ester (3.9 ppm) will be absent . A new broad singlet for the amide NH (~12.8 ppm) and the azomethine proton (CH=N, ~8.5 ppm) will appear.

Synthesis of the Core Scaffold

If the starting material is not commercially available, it can be synthesized via Directed Ortho-Lithiation (DoM) , a modern approach favored over radical bromination for its regioselectivity.

-

Substrate: Methyl 4-(trifluoromethyl)benzoate.[2]

-

Lithiation: Treat with TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) in THF at -78°C. The bulky base directs lithiation to the ortho position (C2) while avoiding nucleophilic attack on the ester.

-

Formylation: Quench the lithiated species with DMF (N,N-Dimethylformamide).

-

Work-up: Acidic quench yields the target Methyl 2-formyl-4-(trifluoromethyl)benzoate.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

- Context: Describes the use of phthalazinone scaffolds in the discovery of Olaparib.

-

Lunn, G., & Sansone, E. B. (1994). Reductive destruction of hydrazines. In Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

-

Context: Safety protocols for handling hydrazine hydrate during the cyclization step.

-

-

Knochel, P., et al. (2010). Regioselective functionalization of aromatics and heteroaromatics using organometallic reagents. Handbook of Functionalized Organometallics.

-

Context: Methodological basis for the Directed Ortho-Lithiation (DoM) synthesis route.

-

-

PubChem Compound Summary. (n.d.). Methyl 2-formyl-4-(trifluoromethyl)benzoate.[3][4] National Center for Biotechnology Information.

Sources

Methyl 2-formyl-4-(trifluoromethyl)benzoate: A Strategic Precursor for Bioactive Nitrogen Heterocycles

[1]

Executive Summary

Methyl 2-formyl-4-(trifluoromethyl)benzoate represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in the ortho-formyl ester motif—a bifunctional core that enables rapid access to nitrogen-containing heterocycles, specifically phthalazinones and isoindolinones .[1] These heterocycles serve as the pharmacophores for several FDA-approved drugs, most notably PARP inhibitors (e.g., Olaparib) used in oncology.

The inclusion of the trifluoromethyl (-CF₃) group at the 4-position (para to the ester) significantly modulates the physicochemical profile of derived molecules, enhancing metabolic stability (blocking oxidative metabolism) and increasing lipophilicity for improved membrane permeability.[1]

Structural Analysis & Pharmacophore Potential

Chemical Identity[1][2][3]

-

IUPAC Name: Methyl 2-formyl-4-(trifluoromethyl)benzoate[1]

-

Molecular Formula: C₁₀H₇F₃O₃[1]

-

Key Functional Groups:

The "Ortho-Formyl Ester" Advantage

The proximity of the aldehyde and ester groups allows for tandem cyclization reactions . Unlike linear synthesis, which requires stepwise protection and deprotection, this scaffold facilitates "one-pot" heterocycle formation.

Technical Insight: The -CF₃ group exerts a strong electron-withdrawing effect (Inductive effect, -I), which increases the electrophilicity of the carbonyl carbons, potentially accelerating nucleophilic attacks by hydrazines or amines compared to the non-fluorinated analog.

Synthetic Access: Preparation of the Precursor

While this compound is commercially available, in-house synthesis is often required to access specific derivatives or isotopologues.[1] The most robust, self-validating protocol utilizes metal-halogen exchange on the bromo-precursor.[1]

Protocol A: Synthesis via Iodine/Bromine-Magnesium Exchange

Objective: Synthesize Methyl 2-formyl-4-(trifluoromethyl)benzoate from Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Reagents:

-

Methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 equiv)[1]

-

Isopropylmagnesium chloride (iPrMgCl) (1.1 equiv, 2.0 M in THF)[1]

-